molecular formula C3H7NO5S2 B10784408 2-Amino-3-(hydroxysulfonylthio)propionic acid

2-Amino-3-(hydroxysulfonylthio)propionic acid

Cat. No.: B10784408
M. Wt: 201.2 g/mol
InChI Key: NOKPBJYHPHHWAN-UHFFFAOYSA-N
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Description

S-Sulpho-L-Cysteine Sodium Salt: is a compound that contains a sulfonic acid group (-SO3H) attached to the amino acid L-cysteine. It is typically found in the form of its sodium salt. This compound is a white crystalline or crystalline powder that is soluble in water and alcohol. It is used in various scientific research applications, particularly in the study of antioxidants and as a reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Sulpho-L-Cysteine Sodium Salt can be synthesized through a chemical reaction between L-cysteine and sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining an acidic environment to facilitate the sulfonation process .

Industrial Production Methods: In industrial settings, the production of S-Sulpho-L-Cysteine Sodium Salt involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Sulpho-L-Cysteine Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Sulpho-L-Cysteine Sodium Salt is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .

Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in cellular processes. It is also used in the study of oxidative stress and antioxidant mechanisms .

Medicine: It is also being investigated for its role in modulating cellular redox states .

Industry: In industrial applications, this compound is used in the production of various chemicals and pharmaceuticals. It is also used in the formulation of antioxidant products .

Mechanism of Action

S-Sulpho-L-Cysteine Sodium Salt exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and proteins involved in redox regulation. The pathways involved include the modulation of cellular redox states and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Uniqueness: S-Sulpho-L-Cysteine Sodium Salt is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other sulfur-containing amino acids. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

Molecular Formula

C3H7NO5S2

Molecular Weight

201.2 g/mol

IUPAC Name

2-amino-3-sulfosulfanylpropanoic acid

InChI

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)

InChI Key

NOKPBJYHPHHWAN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)O

Origin of Product

United States

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